Fluoxymesteron

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

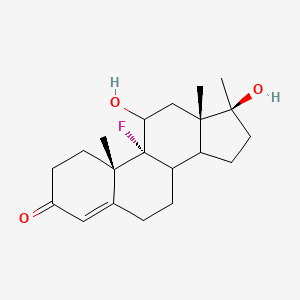

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H29FO3 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

(9R,10S,13S,17S)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H29FO3/c1-17-8-6-13(22)10-12(17)4-5-15-14-7-9-19(3,24)18(14,2)11-16(23)20(15,17)21/h10,14-16,23-24H,4-9,11H2,1-3H3/t14?,15?,16?,17-,18-,19-,20-/m0/s1 |

InChI Key |

YLRFCQOZQXIBAB-FPLGDIQVSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CCC3[C@@]2(C(C[C@]4(C3CC[C@]4(C)O)C)O)F |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C)O)C)O)F |

Origin of Product |

United States |

Foundational & Exploratory

Fluoxymesterone: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxymesterone (B1673463), a potent synthetic anabolic-androgenic steroid (AAS), is a derivative of testosterone (B1683101) characterized by a fluoro group at the C9α position, a hydroxyl group at the C11β position, and a methyl group at the C17α position. This modification significantly increases its androgenic and anabolic potency compared to methyltestosterone. This in-depth technical guide provides a comprehensive overview of the chemical synthesis of fluoxymesterone, its detailed chemical and physical properties, and its mechanism of action. The information presented is intended for researchers, scientists, and professionals involved in drug development and steroid chemistry.

Chemical Properties

Fluoxymesterone is a white to off-white crystalline powder. It is practically insoluble in water, sparingly soluble in ethanol, and slightly soluble in chloroform.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H29FO3 | [2] |

| Molecular Weight | 336.44 g/mol | [2] |

| Melting Point | 240 °C (with decomposition) | [1] |

| pKa | 13.40 ± 0.70 (Predicted) | [1] |

| Water Solubility | ≤0.5 mg/mL | [1] |

| Optical Rotation (α) | +104° (c=1, EtOH) | [1] |

| LogP | 3.29 (Predicted) |

Synthesis of Fluoxymesterone

The chemical synthesis of fluoxymesterone is a multi-step process that typically starts from androstenedione (B190577) or its hydroxylated derivative, 11α-hydroxy-4-androsten-3,17-dione. The latter is often produced via microbial hydroxylation of androstenedione.[3] A common synthetic route is outlined below.[3][4][5]

Synthesis Pathway

Caption: A generalized chemical synthesis pathway for fluoxymesterone.

Experimental Protocol (Representative)

The following is a representative, non-exhaustive protocol for the synthesis of fluoxymesterone starting from 11α-hydroxy-4-androsten-3,17-dione.

Step 1: Protection of the 3-keto group

To a solution of 11α-hydroxy-4-androsten-3,17-dione in an appropriate solvent (e.g., toluene), add pyrrolidine. The mixture is heated to reflux with azeotropic removal of water to form the enamine at the C3 position.

Step 2: Grignard Reaction at C17

The resulting enamine intermediate is then reacted with a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), in an ethereal solvent (e.g., THF) at low temperature. This introduces the 17α-methyl group.

Step 3: Hydrolysis (Deprotection)

The C3-enamine is hydrolyzed back to a ketone by treatment with an aqueous acid (e.g., acetic acid).

Step 4: Dehydration

The 11α-hydroxyl group is selectively tosylated using p-toluenesulfonyl chloride in pyridine. Subsequent treatment with a base (e.g., collidine) leads to the elimination of the tosyl group and the formation of a double bond between C9 and C11.

Step 5: Epoxidation

The C9-C11 double bond is then epoxidized, for example, by using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA).

Step 6: Epoxide Opening with Hydrogen Fluoride (B91410)

The final step involves the opening of the epoxide ring with hydrogen fluoride (HF) in a suitable solvent system (e.g., THF/pyridine). This introduces the 9α-fluoro and 11β-hydroxyl groups, yielding fluoxymesterone.

Purification: The final product is typically purified by recrystallization from a suitable solvent system (e.g., acetone/hexane).

Note: This is a generalized protocol. Specific reaction conditions, including temperatures, reaction times, and purification methods, should be optimized for each specific setup. Yields for each step can vary significantly based on the reaction conditions and scale.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of fluoxymesterone will show characteristic signals for the steroid backbone, including singlets for the angular methyl groups, a signal for the vinylic proton at C4, and signals for the protons on the carbon atoms bearing the hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display 20 distinct signals corresponding to the 20 carbon atoms in the fluoxymesterone molecule. The signals for the carbonyl carbon (C3), the carbons of the double bond (C4 and C5), and the carbons attached to the fluorine and oxygen atoms will be in their characteristic regions.

Infrared (IR) Spectroscopy

The IR spectrum of fluoxymesterone exhibits characteristic absorption bands corresponding to its functional groups:

-

O-H stretch: A broad band in the region of 3400-3500 cm⁻¹ due to the hydroxyl groups.

-

C=O stretch: A strong absorption band around 1660-1680 cm⁻¹ corresponding to the α,β-unsaturated ketone.

-

C=C stretch: An absorption band around 1610-1630 cm⁻¹ for the double bond in the A ring.

-

C-F stretch: An absorption in the region of 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of fluoxymesterone will show a molecular ion peak (M⁺) at m/z 336. The fragmentation pattern will include characteristic losses of water (H₂O), methyl (CH₃), and hydrogen fluoride (HF).

Mechanism of Action and Metabolism

Fluoxymesterone exerts its effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[6] This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the anabolic and androgenic effects of the steroid.

Caption: Simplified signaling pathway of fluoxymesterone via the androgen receptor.

Fluoxymesterone is metabolized in the liver through various pathways, including 6β-hydroxylation, 5α- and 5β-reduction, 3-keto-oxidation, and 11-hydroxy-oxidation. The presence of the 17α-methyl group hinders hepatic degradation, allowing for oral administration.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of a fluoxymesterone sample.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need optimization.

Procedure:

-

Standard Preparation: Prepare a standard solution of fluoxymesterone of known concentration in the mobile phase.

-

Sample Preparation: Prepare a sample solution of the fluoxymesterone to be analyzed in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Detection wavelength: 240 nm

-

Column temperature: 25 °C

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the fluoxymesterone in the sample chromatogram to that of the standard.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of fluoxymesterone to the androgen receptor.

Materials:

-

Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR)

-

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone, [³H]-DHT)

-

Unlabeled fluoxymesterone

-

Assay buffer

-

Scintillation counter

Procedure:

-

Incubation: Incubate the androgen receptor preparation with a fixed concentration of [³H]-DHT and varying concentrations of unlabeled fluoxymesterone in the assay buffer.

-

Separation: Separate the receptor-bound from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-DHT against the concentration of fluoxymesterone. The IC₅₀ value (the concentration of fluoxymesterone that inhibits 50% of the specific binding of [³H]-DHT) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: General experimental workflows for HPLC analysis and AR binding assay.

References

- 1. Fluoxymesterone CAS#: 76-43-7 [m.chemicalbook.com]

- 2. Fluoxymesterone | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluoxymesterone - Wikipedia [en.wikipedia.org]

- 4. Fluoxymesterone synthesis - chemicalbook [chemicalbook.com]

- 5. CN102040639A - Methods for preparing fluoxymesterone and intermediate thereof - Google Patents [patents.google.com]

- 6. Elucidation of urinary metabolites of fluoxymesterone by liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Androgen Receptor Binding Affinity of Fluoxymesterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of fluoxymesterone (B1673463) for the androgen receptor (AR). It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and a description of the androgen receptor signaling pathway.

Fluoxymesterone and the Androgen Receptor

Fluoxymesterone is a synthetic anabolic-androgenic steroid (AAS) that exerts its physiological effects primarily by binding to and activating the androgen receptor.[1] The AR is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[2] Upon ligand binding, the receptor undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes, leading to the anabolic and androgenic effects associated with the compound.[1] Understanding the binding affinity of fluoxymesterone for the AR is crucial for elucidating its potency and pharmacological profile.

Quantitative Androgen Receptor Binding Data for Fluoxymesterone

The binding affinity of fluoxymesterone for the androgen receptor has been characterized using various in vitro assays. The following table summarizes the available quantitative data.

| Parameter | Value | Compound | Species | Assay Type | Reference |

| Ki | 5.7 x 10⁻⁹ M | Fluoxymesterone | Human | Not Specified | [3] |

| Relative Binding Affinity (RBA) | 0.02 - 0.05 | Fluoxymesterone | Rat | Competitive Binding | [4] |

| Relative Binding Affinity (RBA) | ≤3% | Fluoxymesterone | Not Specified | Not Specified | [5] |

Note: The Relative Binding Affinity (RBA) is expressed relative to a standard compound, which can vary between studies. For the Saartok et al. (1984) study, the RBA was compared to a standard that was not explicitly defined in the available text. The Wikipedia template provides an RBA relative to methyltrienolone.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the androgen receptor binding affinity of fluoxymesterone is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (fluoxymesterone) to compete with a high-affinity radiolabeled androgen for binding to the AR.

Principle

A constant concentration of a radiolabeled ligand (e.g., [³H]-Mibolerone or [³H]-Dihydrotestosterone) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR).[6] Increasing concentrations of the unlabeled competitor, fluoxymesterone, are added to the reaction. The concentration of fluoxymesterone that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value.

Materials

-

Radioligand: [³H]-Mibolerone or [³H]-Dihydrotestosterone

-

Unlabeled Competitor: Fluoxymesterone

-

Androgen Receptor Source: Rat prostate cytosol, cell lysates from AR-expressing cells (e.g., LNCaP), or purified recombinant AR.[2]

-

Assay Buffer: e.g., Tris-HCl buffer with additives to stabilize the receptor.

-

Wash Buffer: Ice-cold buffer to remove unbound radioligand.

-

Scintillation Cocktail

-

96-well filter plates

-

Scintillation counter

Methodology

-

Preparation of Reagents:

-

Prepare serial dilutions of fluoxymesterone in the assay buffer.

-

Dilute the radioligand to a working concentration (typically at or below its Kd) in the assay buffer.

-

Prepare the androgen receptor source in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand, and the androgen receptor preparation.

-

Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of a non-radiolabeled high-affinity androgen (e.g., unlabeled DHT), and the androgen receptor preparation.

-

Competition Wells: Add assay buffer, radioligand, the androgen receptor preparation, and the various dilutions of fluoxymesterone.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the receptor-ligand complexes on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of fluoxymesterone.

-

Plot the percentage of specific binding against the log concentration of fluoxymesterone.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Below is a graphical representation of a typical experimental workflow for a competitive binding assay.

References

- 1. What is the mechanism of Fluoxymesterone? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. fluoxymesterone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

Cellular Effects of Fluoxymesterone on Gene Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxymesterone (B1673463), a potent synthetic anabolic-androgenic steroid (AAS), exerts significant influence on cellular processes primarily through the modulation of gene expression. As an agonist of the androgen receptor (AR), a ligand-activated nuclear transcription factor, fluoxymesterone initiates a cascade of molecular events that alter the transcriptional landscape of target cells. This guide provides a comprehensive technical overview of the cellular effects of fluoxymesterone on gene expression, detailing the underlying signaling pathways, identifying key target genes, and providing robust experimental protocols for further investigation. Due to the limited availability of public high-throughput sequencing data specific to fluoxymesterone, this guide synthesizes information from studies on other potent androgens and outlines methodologies to specifically elucidate the transcriptomic signature of fluoxymesterone.

Introduction

Fluoxymesterone (marketed as Halotestin, Ultandren) is a synthetic derivative of testosterone (B1683101), notable for its high androgenic activity.[1] Its primary mechanism of action involves binding to and activating the androgen receptor (AR).[2] The AR is a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor to regulate the expression of a vast array of genes critical for male sexual development and maintenance of the male phenotype.[3][4] In therapeutic contexts, fluoxymesterone has been used to treat hypogonadism in males, delayed puberty in boys, and certain types of breast cancer in women.[2] Understanding the precise molecular sequelae of fluoxymesterone's interaction with the AR is paramount for elucidating its physiological and pathological effects and for the development of more selective androgen receptor modulators (SARMs).

Signaling Pathways Modulated by Fluoxymesterone

Fluoxymesterone's effects on gene expression are mediated through both genomic and non-genomic signaling pathways.

The Canonical Genomic Androgen Receptor Signaling Pathway

The primary mechanism by which fluoxymesterone regulates gene expression is through the canonical genomic pathway.[3] This multi-step process is initiated by the binding of fluoxymesterone to the AR in the cytoplasm.

-

Ligand Binding and Receptor Activation: Fluoxymesterone, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR, which is sequestered in an inactive state by a complex of heat shock proteins (HSPs).[5] Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.[5]

-

Dimerization and Nuclear Translocation: The activated AR dimerizes and translocates into the nucleus.[5]

-

DNA Binding and Transcriptional Regulation: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[5][6] The AR then recruits a complex of co-activators or co-repressors to the transcriptional machinery, ultimately leading to the up- or down-regulation of gene transcription.[5]

Non-Genomic Androgen Receptor Signaling

In addition to the classical genomic pathway that unfolds over hours, fluoxymesterone can also elicit rapid cellular responses through non-genomic signaling pathways.[7][8][9][10] These effects are initiated within seconds to minutes and do not directly involve gene transcription.[5] Membrane-associated ARs can activate various second messenger systems and kinase cascades, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway [11]

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway [11]

-

Src family kinases [8]

These non-genomic actions can, in turn, influence gene expression indirectly by phosphorylating and modulating the activity of transcription factors and co-regulators, creating a crosstalk between the two pathways.[11]

Interaction with Other Signaling Pathways

The AR signaling axis engages in significant crosstalk with other major cellular signaling pathways, which can be modulated by fluoxymesterone.

-

IGF-1 Signaling: Androgens can regulate the expression of Insulin-like Growth Factor 1 (IGF-1) and its receptor (IGF-1R), key mediators of anabolic processes in skeletal muscle.[1][12][13][14][15][16] The IGF-1 pathway, through PI3K/Akt, can also phosphorylate and modulate AR activity.[12][14]

-

Wnt/β-catenin Signaling: There is evidence of interplay between the AR and the Wnt/β-catenin pathway, which is crucial for development and tissue homeostasis. β-catenin can act as a co-activator of the AR, and this interaction may be particularly relevant in the context of prostate cancer progression.[17][18][19][20][21]

Data on Gene Expression Changes

Known Androgen-Regulated Genes

The following table summarizes key genes known to be regulated by androgens in different tissues and are therefore likely targets of fluoxymesterone.

| Gene | Tissue/Cell Type | Function | Expected Regulation by Fluoxymesterone | References |

| IGF1-Ea | Skeletal Muscle | Promotes muscle growth and repair | Upregulation | [1] |

| MyoD | Skeletal Muscle | Myogenic determination factor | Upregulation | [1] |

| Myogenin | Skeletal Muscle | Myogenic differentiation factor | Upregulation | [1][22][23] |

| KLK3 (PSA) | Prostate Cancer Cells | Prostate-specific antigen | Upregulation | [6][24][25] |

| FKBP5 | Prostate Cancer Cells | Co-chaperone, regulates AR activity | Upregulation | [24][25] |

| TMPRSS2 | Prostate Cancer Cells | Serine protease, involved in prostate cancer | Upregulation | [26] |

| NKX3-1 | Prostate Cancer Cells | Homeobox gene, tumor suppressor | Upregulation | [25] |

Other Potential Cellular Effects

A study on the off-target effects of fluoxymesterone demonstrated its potent inhibition of 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2), an enzyme responsible for inactivating glucocorticoids. This suggests an indirect mechanism by which fluoxymesterone can influence cellular function.

| Parameter | Cell Line/System | Value | Reference |

| IC50 for 11β-HSD2 inhibition | HEK-293 cell lysates | 60-100 nM | |

| IC50 for 11β-HSD2 inhibition | Intact SW-620 cells | 160 nM | |

| IC50 for 11β-HSD2 inhibition | Intact MCF-7 cells | 530 nM |

Experimental Protocols

The following protocols are adapted from established methods for studying the effects of androgens on gene expression and can be specifically applied to investigate fluoxymesterone.

Cell Culture and Fluoxymesterone Treatment

This protocol describes the general procedure for treating adherent cell lines (e.g., LNCaP for prostate cancer studies, C2C12 for muscle differentiation) with fluoxymesterone.

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction) at a density that will result in 70-80% confluency at the time of treatment.

-

Hormone Deprivation: For studies on androgen-responsive gene expression, it is crucial to minimize the influence of androgens present in fetal bovine serum (FBS). The day after seeding, replace the standard growth medium with a medium containing charcoal-stripped FBS (CSS) for 24-48 hours.[27]

-

Fluoxymesterone Preparation: Prepare a stock solution of fluoxymesterone in a suitable solvent such as DMSO.[28] Prepare serial dilutions of fluoxymesterone in the hormone-deprived culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM). A vehicle control (DMSO at the same final concentration) must be included.

-

Treatment: Aspirate the hormone-deprivation medium and add the medium containing the various concentrations of fluoxymesterone or vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

Harvesting: Following incubation, harvest the cells for downstream applications such as RNA extraction, protein lysis, or chromatin immunoprecipitation.

Analysis of Gene Expression by RT-qPCR

This protocol outlines the steps for quantifying the mRNA levels of target genes.[27][29]

-

RNA Extraction: Following fluoxymesterone treatment, wash the cells with ice-cold PBS and lyse them directly in the culture vessel using a suitable lysis reagent (e.g., TRIzol™). Proceed with total RNA extraction according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR system with cycling conditions such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[27]

-

A melt curve analysis should be performed for SYBR Green-based assays to ensure product specificity.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and relative to the vehicle-treated control.

Western Blot Analysis of Protein Expression

This protocol is for assessing changes in protein levels of the AR and its downstream targets.[3][28][30][31][32]

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][28]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR, anti-PSA, anti-MyoD) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Conclusion

Fluoxymesterone exerts its potent biological effects predominantly through the modulation of gene expression via the androgen receptor. While direct high-throughput transcriptomic data for fluoxymesterone remains to be publicly documented, its mechanism as a strong AR agonist allows for the inference of its effects on a wide range of androgen-responsive genes involved in muscle growth, prostate cell proliferation, and other physiological processes. The signaling pathways and experimental protocols outlined in this guide provide a robust framework for researchers to further dissect the specific molecular consequences of fluoxymesterone action, which will be critical for understanding its therapeutic applications and adverse effects. Future studies employing techniques such as RNA-sequencing and ChIP-sequencing will be invaluable in constructing a detailed and quantitative map of the fluoxymesterone-regulated transcriptome.

References

- 1. Skeletal Muscle Androgen-Regulated Gene Expression Following High- and Low-Load Resistance Exercise [mdpi.com]

- 2. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. erc.bioscientifica.com [erc.bioscientifica.com]

- 5. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel androgen-responsive genes by sequencing of LongSAGE libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]

- 9. Androgen - Wikipedia [en.wikipedia.org]

- 10. Genomic and non-genomic effects of androgens in the cardiovascular system: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]

- 12. Modification of androgen receptor function by IGF-1 signaling implications in the mechanism of refractory prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Insulin-like growth factor 1/insulin signaling activates androgen signaling through direct interactions of Foxo1 with androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Insulin-Like Growth Factor 1 Stimulation of Androgen Receptor Activity Requires β1A Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Crosstalk between androgen receptor and WNT/β-catenin signaling causes sex-specific adrenocortical hyperplasia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Crosstalk between androgen receptor and WNT/β-catenin signaling causes sex-specific adrenocortical hyperplasia in mice | Disease Models & Mechanisms | The Company of Biologists [journals.biologists.com]

- 21. Crosstalk between the androgen receptor and beta-catenin in castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Expression of androgen receptor target genes in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. academic.oup.com [academic.oup.com]

- 25. The expression of androgen-responsive genes is up-regulated in the epithelia of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The program of androgen-responsive genes in neoplastic prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

- 31. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]

- 32. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]

The Elucidation of Fluoxymesterone Metabolism: A Technical Guide to Metabolite Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxymesterone (B1673463), a potent synthetic androgenic-anabolic steroid (AAS), undergoes extensive metabolism in the human body, resulting in a diverse array of metabolites. The identification and characterization of these metabolites are crucial for various applications, including doping control in sports, clinical toxicology, and understanding the drug's pharmacokinetics and potential for drug-drug interactions. This technical guide provides an in-depth overview of the known metabolites of fluoxymesterone, the analytical methodologies employed for their detection, and the metabolic pathways involved.

Metabolic Pathways of Fluoxymesterone

Fluoxymesterone is primarily metabolized in the liver through a series of enzymatic reactions. The main metabolic pathways include hydroxylation, reduction, and oxidation.[1][2] These transformations result in metabolites that are more polar and can be more readily excreted in the urine. Less than 5% of fluoxymesterone is excreted unchanged.[1]

The principal metabolic reactions are:

-

6β-hydroxylation: This is a major metabolic pathway for fluoxymesterone.[2][3]

-

5α- and 5β-reduction: The double bond in the A-ring of the steroid nucleus is reduced, leading to the formation of dihydro-metabolites.[1] 5α-dihydrofluoxymesterone is a known active metabolite.[1]

-

3-keto-reduction: The ketone group at the C-3 position is reduced to a hydroxyl group.[2]

-

11-hydroxy-oxidation: The hydroxyl group at the C-11 position can be oxidized.[1][2] 11-oxofluoxymesterone is another known active metabolite.[1]

These primary reactions can be followed by further modifications, leading to a complex profile of urinary metabolites. The combination of these reactions results in a variety of hydroxylated, reduced, and oxidized forms of the parent compound.

Identified Fluoxymesterone Metabolites

Numerous studies have focused on identifying the urinary metabolites of fluoxymesterone. The table below summarizes some of the key metabolites that have been characterized. It is important to note that the presence and abundance of these metabolites can vary depending on individual metabolism and the dosage administered.

| Metabolite Name | Chemical Modification | Analytical Method(s) | Reference |

| 6β-Hydroxyfluoxymesterone | Hydroxylation | GC-MS | [2][3] |

| 5α-Dihydrofluoxymesterone | Reduction | GC-MS, LC-MS/MS | [1] |

| 11-Oxofluoxymesterone | Oxidation | GC-MS, LC-MS/MS | [1][4] |

| 9α-fluoro-17α-methyl-androst-4-ene-3α,6β,11β,17β-tetrol | Reduction, Hydroxylation | GC-MS | [5] |

| 9-fluoro-18-nor-17,17-dimethyl-4,13-diene-11-ol-3-one | Rearrangement | GC-MS | [5] |

| 9-fluro-17β-ol-17-methyl-11-en-5α-androstan-3-one | Dehydration, Reduction | LC-QTOFMS | [6] |

| 9-fluro-17β-ol-17-methyl-11-en-5β-androstan-3-one | Dehydration, Reduction | LC-QTOFMS | [6] |

| 9-fluro-17β-ol-17-methyl-5-androstan-3,6,11-trione | Oxidation, Reduction | LC-QTOFMS | [6] |

| 6,16-dihydroxylated fluoxymesterone | Dihydroxylation | LC-QTOFMS | [6] |

This table is not exhaustive but represents some of the key identified metabolites.

Experimental Protocols for Metabolite Identification

The identification of fluoxymesterone metabolites relies heavily on sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Sample Preparation

A critical step in the analysis of fluoxymesterone metabolites is the preparation of the biological sample, typically urine.

-

Enzymatic Hydrolysis: Many metabolites are excreted as glucuronide or sulfate (B86663) conjugates. To analyze the free steroid, enzymatic hydrolysis with β-glucuronidase from E. coli is performed.[8] The urine sample (e.g., 2 mL) is incubated with the enzyme at a controlled pH (e.g., pH 7) and temperature (e.g., 50°C) for a specific duration (e.g., 1 hour).[8]

-

Extraction: Following hydrolysis, the metabolites are extracted from the urine matrix.

-

Derivatization (for GC-MS): For GC-MS analysis, the polarity of the metabolites needs to be reduced and their volatility increased. This is achieved through derivatization, most commonly trimethylsilylation. The dry residue from the extraction step is treated with a derivatizing agent such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH4I), and ethanethiol (B150549) at an elevated temperature (e.g., 80°C for 60 minutes).[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.

-

Gas Chromatograph: A capillary column (e.g., DB-5ms) is used to separate the derivatized metabolites based on their boiling points and interactions with the stationary phase. A typical temperature program involves an initial temperature hold followed by a gradual ramp to a final temperature.

-

Mass Spectrometer: As the metabolites elute from the GC column, they are ionized, typically by electron ionization (EI). The resulting fragmentation patterns are characteristic of the molecule's structure and are used for identification by comparison with reference spectra or through interpretation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing less volatile and thermally labile metabolites without the need for derivatization.[5]

-

Liquid Chromatograph: A reversed-phase column (e.g., C18) is commonly used to separate the metabolites based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Tandem Mass Spectrometer: Electrospray ionization (ESI) is a common ionization technique for LC-MS. In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the metabolite of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This provides a high degree of specificity and structural information. A neutral loss scan of 20 Da (corresponding to the loss of HF) can be used for the selective detection of fluoxymesterone and its metabolites.[7]

Quantitative Data Summary

While comprehensive quantitative data on the relative abundance of all fluoxymesterone metabolites is not extensively documented in a single source, the following table provides an overview of detection times and key mass spectrometric fragments for some prominent metabolites, which are crucial for their targeted analysis.

| Metabolite | Typical Detection Window (Post-administration) | Key Mass Spectrometric Fragments (as TMS derivatives for GC-MS) | Analytical Technique | Reference |

| Fluoxymesterone | Up to 1 day | m/z 480 (M+), 465, 375 | GC-MS | [2] |

| 6β-Hydroxyfluoxymesterone | At least 5 days | Not specified | GC-MS | [2][5] |

| 9α-fluoro-17α-methyl-androst-4-ene-3α,6β,11β,17β-tetrol | At least 5 days | Not specified | GC-MS | [5] |

| 11-Oxofluoxymesterone | Not specified | m/z 335 (M+H)+ for LC-MS | LC-MS | [4] |

Detection windows can vary significantly based on dosage, individual metabolism, and analytical sensitivity.

Conclusion

The identification and characterization of fluoxymesterone metabolites are essential for both clinical and forensic applications. The metabolism of fluoxymesterone is complex, involving multiple enzymatic pathways that lead to a wide range of metabolites. Advanced analytical techniques such as GC-MS and LC-MS/MS are indispensable tools for the elucidation of these metabolic pathways and the sensitive detection of the resulting products in biological samples. Further research to quantify the relative abundance and pharmacokinetic profiles of these metabolites will continue to enhance our understanding of fluoxymesterone's disposition in the human body.

References

- 1. Fluoxymesterone - Wikipedia [en.wikipedia.org]

- 2. Testing for fluoxymesterone (Halotestin) administration to man: identification of urinary metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, fluoxymesterone, and metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. Mass spectrometric identification and characterization of new fluoxymesterone metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elucidation of urinary metabolites of fluoxymesterone by liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dshs-koeln.de [dshs-koeln.de]

- 9. Simultaneous doping analysis of main urinary metabolites of anabolic steroids in horse by ion-trap gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Impact of Fluoxymesterone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxymesterone (B1673463), a synthetic 17α-alkylated anabolic-androgenic steroid (AAS), is a derivative of testosterone (B1683101) with potent androgenic and moderate anabolic properties.[1][2] Medically, it has been used to treat conditions such as hypogonadism in males and for the palliation of androgen-responsive recurrent mammary cancer in women.[3][4] However, its potent effects have also led to its misuse for performance enhancement in athletic and bodybuilding communities.[5] This technical guide provides an in-depth overview of the documented in vivo effects of Fluoxymesterone in animal models, focusing on physiological, behavioral, and molecular alterations. The information is presented to aid researchers and drug development professionals in understanding its multifaceted biological impact.

Mechanism of Action

Fluoxymesterone exerts its primary effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[6] This ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) on the promoter regions of target genes.[6] This interaction modulates gene transcription, leading to a cascade of cellular responses. The primary outcomes include increased protein synthesis and nitrogen retention in muscle tissue, contributing to its anabolic effects, and the promotion of erythropoiesis.[3][6] Its androgenic properties are responsible for the development and maintenance of male secondary sexual characteristics.[6]

Data Summary of In Vivo Animal Studies

The following tables summarize the quantitative data from key animal studies investigating the effects of Fluoxymesterone.

Table 1: Hepatic Effects in Rats

| Parameter | Animal Model | Dosage | Duration | Results | Reference |

| Serum Alanine (B10760859) Aminotransferase (ALT) | Male and Female Rats | 2 mg/kg body weight, orally, 5 days/week | 8 weeks | No significant change in male rats. | [7] |

| Serum Aspartate Aminotransferase (AST) | Male and Female Rats | 2 mg/kg body weight, orally, 5 days/week | 8 weeks | No significant change in male rats. | [7] |

| Serum Alkaline Phosphatase (ALP) | Male and Female Rats | 2 mg/kg body weight, orally, 5 days/week | 8 weeks | Increased activity in female rats. | [7] |

| Hepatic Microsomal Aniline (B41778) p-hydroxylase Activity | Male and Female Rats | 2 mg/kg body weight, orally, 5 days/week | 8 weeks | Reduced in male rats; Increased in female rats. | [7] |

| Cytochrome P-450 Levels | Male and Female Rats | 2 mg/kg body weight, orally, 5 days/week | 8 weeks | Markedly decreased in male rat microsomes; No significant change in female rats. | [7] |

| Cytochrome b5 Levels | Male and Female Rats | 2 mg/kg body weight, orally, 5 days/week | 8 weeks | Markedly decreased in male rat microsomes; No significant change in female rats. | [7] |

| Microsomal Protein Yield | Male and Female Rats | 2 mg/kg body weight, orally, 5 days/week | 8 weeks | Significantly increased in both male and female rats. | [7] |

Table 2: Behavioral Effects in Hamsters

| Behavior | Animal Model | Treatment | Results | Reference |

| Mounting Behavior | Neonatally castrated male and female Golden Hamsters | 100 µg Fluoxymesterone on postnatal Days 2-4 | Failed to induce mounting behavior in adulthood. | [8] |

| Lordosis Behavior | Neonatally castrated male and female Golden Hamsters | 100 µg Fluoxymesterone on postnatal Days 2-4 | Did not defeminize lordosis behavior in adulthood. | [8] |

| Penile/Clitoral Virilization | Neonatally castrated male and female Golden Hamsters | 100 µg Fluoxymesterone on postnatal Days 2-4 | Degree of virilization did not differ from testosterone-treated animals. | [8] |

Experimental Protocols

Hepatic Effects Study in Rats

-

Animal Model: Sedentary and trained male and female Wistar rats.[7]

-

Drug Administration: Fluoxymesterone was administered orally at a dose of 2 mg/kg body weight, 5 days a week for 8 weeks.[7]

-

Training Protocol: Trained rats were subjected to treadmill running for 12 weeks.[7]

-

Sample Collection and Analysis: At the end of the treatment period, blood samples were collected for the analysis of serum alanine aminotransferase, aspartate aminotransferase, alkaline phosphatase, total and direct bilirubin, and cholesterol levels. Livers were excised for the preparation of microsomes and subsequent measurement of aniline p-hydroxylase activity, and cytochrome P-450 and b5 levels.[7]

Behavioral Study in Golden Hamsters

-

Animal Model: Male golden hamsters castrated at birth and female golden hamsters.[8]

-

Drug Administration: Animals were treated on postnatal days 2-4 with a subcutaneous injection of 100 µg of Fluoxymesterone, 100 µg of testosterone, or the hormone vehicle.[8]

-

Behavioral Testing: In adulthood, animals received exogenous hormone treatment to activate sexual behavior. Mounting behavior and lordosis were then measured.[8]

-

Physical Assessment: The degree of penile or clitoral virilization was visually assessed.[8]

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Fluoxymesterone, as an androgen, primarily signals through the androgen receptor. The following diagram illustrates this canonical pathway.

Experimental Workflow for a Rodent Toxicology Study

The following diagram outlines a typical experimental workflow for assessing the in vivo effects of Fluoxymesterone in a rodent model.

References

- 1. Effect of fluoxymesterone on the pituitary-gonadal axis: the role of testosterone-estradiol-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluoxymesterone - Wikipedia [en.wikipedia.org]

- 3. What is Fluoxymesterone used for? [synapse.patsnap.com]

- 4. Fluoxymesterone | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. swolverine.com [swolverine.com]

- 6. What is the mechanism of Fluoxymesterone? [synapse.patsnap.com]

- 7. Effect of training and anabolic-androgenic steroids on drug metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluoxymesterone and the development of sexual behavior in the golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Fluoxymesterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxymesterone (B1673463) is a potent synthetic anabolic-androgenic steroid (AAS) that has been a subject of interest for both its therapeutic applications and its performance-enhancing properties.[1][2] Derived from testosterone (B1683101), fluoxymesterone's unique structural modifications significantly influence its biological activity, conferring high oral bioavailability and a distinct profile of anabolic and androgenic effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluoxymesterone, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Structure-Activity Relationships

The pharmacological profile of fluoxymesterone is dictated by three key structural modifications to the testosterone backbone: the addition of a 9α-fluoro group, an 11β-hydroxyl group, and a 17α-methyl group.

-

17α-Methyl Group: This alkylation is crucial for the oral bioavailability of fluoxymesterone.[3] It sterically hinders the oxidation of the 17β-hydroxyl group in the liver, a primary route of inactivation for testosterone. This modification allows the compound to be administered orally, a significant advantage over many other AAS that require intramuscular injection. However, this structural feature is also associated with a risk of hepatotoxicity.

-

9α-Fluoro Group: The introduction of a fluorine atom at the 9α position potentiates the androgenic and anabolic effects of the steroid. This is a common strategy in steroid chemistry to enhance biological activity. The electron-withdrawing nature of the fluorine atom is thought to influence the electronic environment of the steroid nucleus, leading to increased receptor affinity and potency.

-

11β-Hydroxyl Group: The presence of a hydroxyl group at the 11β position is a distinguishing feature of fluoxymesterone. This group is believed to inhibit the aromatization of the A-ring, preventing the conversion of fluoxymesterone to estrogenic metabolites.[1] This lack of aromatization means that fluoxymesterone does not typically cause estrogen-related side effects such as gynecomastia and water retention. Furthermore, the 11β-hydroxyl group is implicated in fluoxymesterone's unique ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[1]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of fluoxymesterone and related steroids.

Table 1: Anabolic and Androgenic Activity of Fluoxymesterone and Other Anabolic Steroids

| Compound | Relative Anabolic Activity | Relative Androgenic Activity | Anabolic/Androgenic Ratio |

| Fluoxymesterone | 3.8 | 1.4 | 2.7 |

| 7α:17α-Dimethyltestosterone | 4.2 | 1.3 | 3.2 |

| Oxymesterone | 1.8 | 0.36 | 5.0 |

| Mestanolone | 0.8 | 1.0 | 0.8 |

Data from Arnold et al. (1963) based on nitrogen retention (anabolic) and ventral prostate weight in rats (androgenic).[4][5]

Table 2: Relative Binding Affinity (RBA) for the Androgen Receptor

| Compound | Relative Binding Affinity (%) |

| Methyltrienolone (B1676529) (MT) | 100 |

| 19-Nortestosterone (Nandrolone) | > MT |

| Methenolone | > Testosterone |

| Testosterone | < Methenolone |

| 1α-Methyl-DHT | < Testosterone |

| Stanozolol | < 5 |

| Methanedienone | < 5 |

| Fluoxymesterone | < 5 |

Data from Saartok et al. (1984) relative to methyltrienolone (R1881).[6][7][8]

Table 3: Inhibition of Human 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2)

| Compound | IC50 (nM) |

| Fluoxymesterone | 60 - 100 |

| Oxymetholone | Medium Inhibition |

| Oxymesterone | Medium Inhibition |

| Danazol | Medium Inhibition |

| Testosterone | Medium Inhibition |

Data from a study on the inhibition of recombinant human 11β-HSD2.[9][10]

Experimental Protocols

Androgen Receptor Binding Assay (Competitive Radioligand Binding Assay)

This protocol is a generalized procedure for determining the relative binding affinity of a test compound for the androgen receptor.

Materials:

-

Recombinant human androgen receptor (AR)

-

Radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881)

-

Test compound (e.g., fluoxymesterone)

-

Assay buffer (e.g., Tris-HCl with protease inhibitors)

-

Scintillation fluid

-

96-well microplates

-

Filter mats

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the radioligand in a suitable solvent (e.g., ethanol).

-

Prepare serial dilutions of the unlabeled test compound and a reference standard (e.g., dihydrotestosterone) in the assay buffer.

-

Dilute the recombinant AR to the desired concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and the diluted AR preparation.

-

For total binding wells, add vehicle control.

-

For non-specific binding wells, add a saturating concentration of the unlabeled reference standard.

-

For competition wells, add the serially diluted test compound.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the AR-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Detection:

-

Place the filter mats in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

The relative binding affinity (RBA) can be calculated as: (IC50 of reference standard / IC50 of test compound) x 100%.

-

Hershberger Assay for Anabolic and Androgenic Activity (In Vivo)

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic properties of a substance.[11][12][13][14][15][16]

Animals:

-

Immature, castrated male rats (e.g., Sprague-Dawley or Wistar).

Procedure:

-

Acclimation and Castration:

-

Acclimate the rats to the laboratory conditions.

-

Castrate the animals at a specific age (e.g., 42 days old).

-

Allow a post-castration recovery period of at least 7 days.

-

-

Dosing:

-

Randomly assign the animals to treatment groups: vehicle control, positive control (e.g., testosterone propionate), and test compound groups at various dose levels.

-

Administer the test compound and control substances daily for 10 consecutive days via oral gavage or subcutaneous injection.

-

-

Necropsy and Tissue Collection:

-

Approximately 24 hours after the last dose, euthanize the animals.

-

Carefully dissect and weigh the following androgen-dependent tissues:

-

Ventral prostate (androgenic)

-

Seminal vesicles (with coagulating glands and fluid) (androgenic)

-

Levator ani muscle (anabolic)

-

Bulbocavernosus muscle (anabolic)

-

Glans penis (androgenic)

-

-

-

Data Analysis:

-

Compare the mean tissue weights of the test compound groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).

-

A statistically significant increase in the weight of the levator ani and bulbocavernosus muscles is indicative of anabolic activity.

-

A statistically significant increase in the weight of the ventral prostate, seminal vesicles, and glans penis is indicative of androgenic activity.

-

The anabolic/androgenic ratio can be calculated by comparing the relative potencies of the test compound in stimulating the growth of anabolic versus androgenic tissues.

-

11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2) Inhibition Assay (In Vitro)

This assay determines the inhibitory potential of a compound against the 11β-HSD2 enzyme.[9][10]

Materials:

-

Recombinant human 11β-HSD2 enzyme (e.g., in cell lysates or microsomes)

-

Substrate: Cortisol (or a radiolabeled version like [³H]-cortisol)

-

Cofactor: NAD+

-

Test compound (e.g., fluoxymesterone)

-

Assay buffer

-

Method for detecting the product, cortisone (B1669442) (e.g., HPLC, LC-MS, or scintillation counting for radiolabeled substrate)

Procedure:

-

Assay Setup:

-

In a reaction tube or microplate well, combine the assay buffer, recombinant 11β-HSD2, and the test compound at various concentrations.

-

Include a vehicle control (no inhibitor) and a positive control inhibitor if available.

-

-

Initiation of Reaction:

-

Pre-incubate the enzyme and inhibitor for a specific time.

-

Initiate the enzymatic reaction by adding the substrate (cortisol) and cofactor (NAD+).

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

-

Termination of Reaction:

-

Stop the reaction by adding a quenching solution (e.g., an organic solvent).

-

-

Detection of Product:

-

Separate the product (cortisone) from the substrate (cortisol) using a suitable analytical method (e.g., HPLC or LC-MS).

-

Quantify the amount of cortisone produced. If a radiolabeled substrate is used, separate the radiolabeled cortisone and quantify it using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

-

Visualizations

Androgen Receptor Signaling Pathway

Caption: Androgen receptor signaling pathway activated by fluoxymesterone.

Experimental Workflow for the Hershberger Assay

Caption: Workflow for the in vivo Hershberger assay.

Experimental Workflow for 11β-HSD2 Inhibition Assay

Caption: Workflow for the in vitro 11β-HSD2 inhibition assay.

Conclusion

The structure-activity relationship of fluoxymesterone is a clear example of how targeted chemical modifications can profoundly alter the pharmacological profile of a steroid. The 17α-methylation confers oral activity, the 9α-fluorination enhances potency, and the 11β-hydroxylation prevents aromatization and imparts a unique inhibitory activity against 11β-HSD2. The interplay of these structural features results in a potent anabolic-androgenic steroid with a distinct set of biological effects. A thorough understanding of these relationships, supported by quantitative data from standardized assays, is essential for the rational design of new and improved androgen receptor modulators with desired therapeutic properties.

References

- 1. Fluoxymesterone - Wikipedia [en.wikipedia.org]

- 2. Fluoxymesterone | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Fluoxymesterone? [synapse.patsnap.com]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. THE RATIO OF ANABOLIC TO ANDROGENIC ACTIVITY OF 7:17-DIMETHYLTESTOSTERONE, OXYMESTERONE, MESTANOLONE AND FLUOXYMESTERONE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 8. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The anabolic androgenic steroid fluoxymesterone inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Beyond Androgenicity: A Technical Guide to the Diverse Biological Functions of Fluoxymesterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxymesterone (B1673463), a synthetic 17α-alkylated androgenic-anabolic steroid (AAS), is well-characterized for its potent androgenic effects. However, its biological activity extends beyond simple androgen receptor agonism, encompassing a range of non-androgenic functions with significant clinical and physiological implications. This technical guide provides an in-depth exploration of these functions, focusing on its interactions with glucocorticoid metabolism, its role in stimulating erythropoiesis, its application in breast cancer therapy, and its metabolic and endocrine effects. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to offer a comprehensive resource for researchers and drug development professionals.

Interaction with Glucocorticoid Signaling and 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)

A primary non-androgenic mechanism of Fluoxymesterone involves its significant interaction with glucocorticoid signaling, primarily through the inhibition of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).

Glucocorticoid Receptor Affinity

Fluoxymesterone exhibits a weak but potentially clinically relevant affinity for the glucocorticoid receptor (GR)[1]. This interaction is attributed to structural similarities with corticosteroids, specifically its C9α fluoro and C11β hydroxyl groups[1].

Potent Inhibition of 11β-HSD2

Fluoxymesterone is a potent inhibitor of 11β-HSD2, an enzyme responsible for the inactivation of cortisol to cortisone (B1669442).[1][2] This inhibition is unique among AAS and is likely conferred by its 11β-hydroxyl group.[1] By blocking 11β-HSD2, Fluoxymesterone prevents the breakdown of cortisol in tissues that express the mineralocorticoid receptor (MR), such as the kidneys. This leads to an accumulation of cortisol, which can then illicitly activate the MR, resulting in mineralocorticoid excess and associated side effects like hypertension and fluid retention.[1][2]

Table 1: Quantitative Data on Fluoxymesterone's Inhibition of 11β-HSD2

| Parameter | Cell Type/System | Value | Reference |

| IC50 | Human 11β-HSD2 (cell lysates) | 60-100 nM | [1][2] |

| IC50 | Intact SW-620 cells | 160 nM | [1][2] |

| IC50 | Intact MCF-7 cells | 530 nM | [1][2] |

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of Fluoxymesterone on 11β-HSD2 activity.

Methodology:

-

Enzyme Source: Lysates from HEK-293 cells stably expressing recombinant human 11β-HSD2 or intact cells with endogenous expression (e.g., SW-620, MCF-7) are used.[3]

-

Substrate: Radiolabeled cortisol (e.g., [3H]-cortisol) is used as the substrate.[3]

-

Incubation: The enzyme source is incubated with a fixed concentration of radiolabeled cortisol and increasing concentrations of Fluoxymesterone for a defined period (e.g., 10 minutes to 4 hours) at 37°C.[3]

-

Separation and Quantification: The reaction mixture is then subjected to thin-layer chromatography (TLC) to separate cortisol from its metabolite, cortisone.[4] The radioactivity of the cortisone spot is quantified using a TLC plate reader to determine the extent of cortisol conversion.[4]

-

Data Analysis: The percentage of cortisol conversion is plotted against the logarithm of the Fluoxymesterone concentration. The IC50 value is calculated from the resulting dose-response curve.

Objective: To assess the ability of Fluoxymesterone to indirectly activate the mineralocorticoid receptor via 11β-HSD2 inhibition.

Methodology:

-

Cell Line: A cell line that does not endogenously express MR, such as HEK-293, is used.[3]

-

Transfection: The cells are co-transfected with an expression vector for the human mineralocorticoid receptor and a reporter plasmid containing a hormone response element (HRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).[3]

-

Treatment: The transfected cells are treated with cortisol in the presence or absence of Fluoxymesterone. Aldosterone is used as a positive control for direct MR activation.

-

Reporter Gene Assay: After a suitable incubation period (e.g., 24 hours), the cells are lysed, and the activity of the reporter enzyme is measured.

-

Data Analysis: An increase in reporter gene activity in the presence of cortisol and Fluoxymesterone, compared to cortisol alone, indicates cortisol-mediated MR activation due to 11β-HSD2 inhibition.

Signaling Pathway Visualization

Caption: Fluoxymesterone inhibits 11β-HSD2, leading to increased cortisol and subsequent MR activation.

Stimulation of Erythropoiesis

Fluoxymesterone is known to stimulate the production of red blood cells, a process known as erythropoiesis.[5] This effect is a recognized property of many androgens but involves mechanisms beyond direct androgenic action on sexual characteristics.

Mechanism of Action

The primary mechanism for androgen-induced erythropoiesis is the stimulation of erythropoietin (EPO) production, a key hormone that regulates red blood cell formation.[5] Additionally, in vitro studies suggest that Fluoxymesterone can directly stimulate the proliferation and differentiation of normal erythropoietic burst-forming units (BFU-E), the earliest erythroid progenitor cells, particularly when they are under inhibitory stress.[6]

Table 2: Clinical and In Vitro Data on Fluoxymesterone and Erythropoiesis

| Parameter | Study Population/System | Dosage/Concentration | Outcome | Reference |

| Hematocrit Change | Patients on maintenance hemodialysis | Not specified | Inferior to injectable androgens (nandrolone, testosterone) | [7] |

| Hemoglobin Rise | Patients with myeloproliferative disorders | 30 mg/day | >2 g/dL increase in 29% of patients | [8] |

| BFU-E Burst Formation Inhibition Reduction | Co-culture of normal BFU-E with leukemic cells | 10⁻¹⁰ - 10⁻⁷ M | Reduction of inhibition from 73.4% to 58.2%-63.1% | [6] |

Experimental Protocols

Objective: To evaluate the direct effect of Fluoxymesterone on the proliferation and differentiation of erythroid progenitor cells.

Methodology:

-

Cell Source: Mononuclear cells are isolated from normal human bone marrow or peripheral blood.

-

Cell Culture: The cells are cultured in a semi-solid medium (e.g., methylcellulose) containing appropriate growth factors and cytokines to support erythroid differentiation (e.g., erythropoietin, stem cell factor).

-

Treatment: Fluoxymesterone is added to the culture medium at various concentrations.

-

Colony Counting: After a suitable incubation period (typically 14 days for BFU-E), the number of erythroid colonies (bursts) is counted under an inverted microscope.

-

Data Analysis: The number of BFU-E colonies in the Fluoxymesterone-treated groups is compared to the control group to determine the effect of the compound on erythroid progenitor cell proliferation and differentiation.

Experimental Workflow Visualization

Caption: Workflow for assessing Fluoxymesterone's effect on BFU-E colony formation.

Antitumor Activity in Breast Cancer

Fluoxymesterone has been used in the treatment of advanced breast cancer in postmenopausal women.[4][9] Its antitumor activity is not fully elucidated but is thought to be independent of its systemic androgenic effects.

Proposed Mechanisms of Action

The antitumor effects of Fluoxymesterone in breast cancer are likely multifactorial and may involve:

-

Competitive Inhibition of Estrogen and Prolactin Receptors: Fluoxymesterone may competitively inhibit the binding of estrogens and prolactin to their respective receptors on breast cancer cells, thereby antagonizing their growth-promoting effects.[10]

-

Androgen Receptor (AR) Signaling: The role of AR signaling in breast cancer is complex. In estrogen receptor-positive (ER+) breast cancer, activation of the AR by androgens can lead to an inhibition of ER-mediated cell growth.[11] However, the clinical benefit of Fluoxymesterone in ER+ metastatic breast cancer does not appear to be strongly correlated with the level of AR expression.[12]

Table 3: Clinical Response to Fluoxymesterone in Advanced Breast Cancer

| Study | Patient Population | Prior Treatment | Response Rate (CR + PR) | Clinical Benefit Rate (CR+PR+SD ≥6mo) | Reference |

| Unspecified | Postmenopausal women with advanced breast cancer | Tamoxifen and a progestational agent | 11% (in prior responders) | Not Reported | [4] |

| Retrospective | HR+ metastatic breast cancer | Contemporary hormonal therapy | 13% | 43% | [12] |

| Phase II Trial | Postmenopausal women with advanced breast cancer | Tamoxifen | 39% | Not Reported | [9] |

CR: Complete Response, PR: Partial Response, SD: Stable Disease, HR+: Hormone Receptor-Positive

Experimental Protocols

Objective: To determine the direct effect of Fluoxymesterone on the viability of breast cancer cell lines.

Methodology:

-

Cell Lines: Estrogen receptor-positive (e.g., MCF-7, T47D) and/or androgen receptor-positive breast cancer cell lines are used.

-

Cell Culture: Cells are maintained in appropriate culture medium.

-

Treatment: Cells are treated with a range of concentrations of Fluoxymesterone for various time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by direct cell counting.

-

Data Analysis: The viability of Fluoxymesterone-treated cells is compared to that of vehicle-treated control cells to determine the dose- and time-dependent effects on cell survival.

Signaling Pathway Visualization

Caption: Proposed mechanisms of Fluoxymesterone's antitumor action in breast cancer.

Metabolic and Endocrine Effects

Beyond its specific interactions with glucocorticoid and sex hormone receptors, Fluoxymesterone exerts several other metabolic and endocrine effects.

Effects on Thyroxine-Binding Globulin (TBG)

Androgens, including Fluoxymesterone, can decrease the levels of thyroxine-binding globulin (TBG), the primary transport protein for thyroid hormones in the blood.[7] This can lead to a decrease in total T4 serum levels, although free thyroid hormone levels generally remain unchanged.[7]

Metabolic Alterations

Fluoxymesterone promotes the retention of nitrogen, sodium, potassium, and phosphorus. It also increases protein anabolism and decreases the catabolism of amino acids.[10] In diabetic patients, the metabolic effects of androgens can lead to a decrease in blood glucose levels, potentially requiring an adjustment in insulin (B600854) dosage.[7]

Conclusion

The biological functions of Fluoxymesterone are more diverse than its classification as a simple androgen would suggest. Its potent inhibition of 11β-HSD2 represents a significant non-androgenic mechanism with important clinical consequences. Furthermore, its ability to stimulate erythropoiesis and its therapeutic application in breast cancer highlight its complex pharmacological profile. The metabolic and endocrine alterations induced by Fluoxymesterone further contribute to its multifaceted nature. A thorough understanding of these non-androgenic effects is crucial for researchers and clinicians working with this compound, both in therapeutic contexts and in understanding its adverse effect profile. Further research is warranted to fully elucidate the molecular pathways underlying its antitumor and erythropoietic activities.

References

- 1. The anabolic androgenic steroid fluoxymesterone inhibits 11β-hydroxysteroid dehydrogenase 2-dependent glucocorticoid inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluoxymesterone as third line endocrine therapy for advanced breast cancer. A phase II trial of the Piedmont Oncology Association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Influence of fluoxymesterone on in vitro erythropoiesis affected by leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison of androgens for anemia in patients on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment of anemia in myeloproliferative disorders: a randomized study of fluoxymesterone v transfusions only - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Androgen-induced remissions after antiestrogen and hypophysectomy in stage IV breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Fluoxymesterone? [synapse.patsnap.com]

- 11. Androgen Receptor: A Complex Therapeutic Target for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of androgen receptor expression in fluoxymesterone-treated estrogen receptor-positive metastatic breast cancer refractory to contemporary hormonal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluoxymesterone's Impact on Endocrine Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluoxymesterone (B1673463), a synthetic 17-alpha-alkylated anabolic-androgenic steroid (AAS), is a derivative of testosterone (B1683101) notable for its potent androgenic effects.[1][2] Medically, it has been used to treat male hypogonadism, delayed puberty in boys, and certain types of breast cancer in women.[2][3][4] Its chemical structure, specifically the addition of a fluorine atom at the 9α position and a hydroxyl group at the 11β position, confers unique properties, including high oral bioavailability and a distinct metabolic profile.[3][5] This guide provides an in-depth technical overview of fluoxymesterone's mechanisms of action, focusing on its profound impact on key endocrine signaling pathways, including the androgen receptor (AR) pathway, the hypothalamic-pituitary-gonadal (HPG) axis, and glucocorticoid metabolism.

Core Mechanism of Action: Androgen Receptor Signaling

The primary mechanism through which fluoxymesterone exerts its physiological effects is by acting as a potent agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][3][4]

Signaling Pathway:

-

Ligand Binding: Being highly lipid-soluble, fluoxymesterone diffuses across the cell membrane and binds to the AR located in the cytoplasm, which is maintained in an inactive state through a complex with heat shock proteins (HSPs).[1][4][6]

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.[1][6] This activated steroid-receptor complex then translocates into the cell nucleus.[1]

-

DNA Binding and Gene Transcription: Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.[1]

-

Regulation of Gene Expression: This binding event recruits co-activators and other transcription factors, ultimately modulating the transcription of androgen-responsive genes.[1][6][7] The resulting changes in protein synthesis are responsible for the drug's anabolic and androgenic effects, such as increased muscle mass, protein synthesis, and nitrogen retention.[1][2]

Fluoxymesterone is a substrate for the enzyme 5α-reductase, which converts it into 5α-dihydrofluoxymesterone, potentiating its effects in androgenic tissues like the skin and prostate.[3] It exhibits a relatively poor ratio of anabolic to androgenic activity compared to some other steroids.[3]

Impact on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Fluoxymesterone exerts a potent negative feedback effect on the HPG axis, leading to the suppression of endogenous testosterone production.[2][8][9]

Mechanism of Suppression:

-

Hypothalamic Inhibition: Fluoxymesterone acts on the hypothalamus, reducing the pulsatile release of Gonadotropin-Releasing Hormone (GnRH).

-

Pituitary Inhibition: The reduced GnRH stimulation, combined with the direct inhibitory effect of fluoxymesterone on the anterior pituitary gland, suppresses the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][9]

-